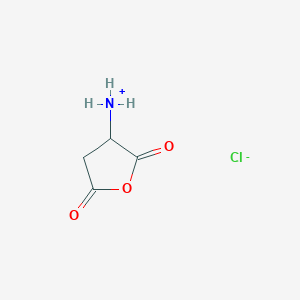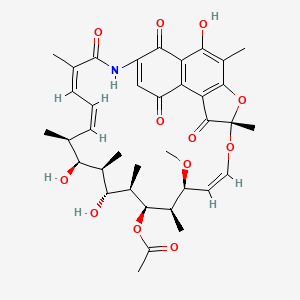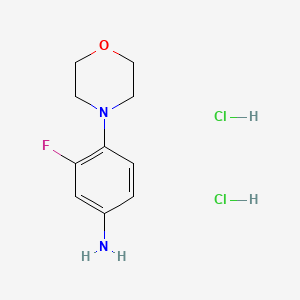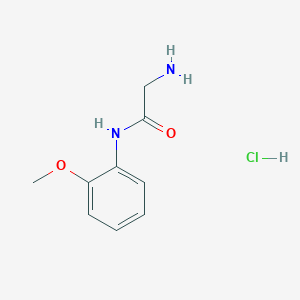
2-chloro-6-fluoro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used as scaffolds in drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-1H-quinazolin-4-one typically involves the reaction of 2-aminobenzamide with appropriate reagents. One efficient method is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is advantageous as it is transition metal and external oxidant-free, and it offers good functional group tolerance . Another method involves the use of arylisothiocyanate and 5-fluoroanthranilic acid in the presence of triethylamine in ethanol .
Industrial Production Methods
Industrial production methods for quinazolinones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-fluoro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are not extensively detailed in the literature.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) under reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield aminoquinazolinone derivatives, which may have enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-1H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other quinazolinone derivatives, which have applications in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, quinazolinones are known to inhibit enzymes such as tyrosine kinases, which play a role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-2,4-diones: These are structural analogues with potent antibacterial activity.
Uniqueness
2-chloro-6-fluoro-1H-quinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYEOLZQCLMSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=O)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7855651.png)









![6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B7855734.png)

